molecular formula C31H43NO9 B10799737 [(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Cat. No.: B10799737
M. Wt: 573.7 g/mol
InChI Key: MDFCJNFOINXVSU-JSRYRGFVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylhypaconine can be synthesized through a series of chemical reactions involving the precursor compounds found in Aconitum species. The synthesis typically involves esterification reactions where the hydroxyl groups of the precursor molecules are esterified with benzoyl chloride under acidic conditions .

Industrial Production Methods: Industrial production of benzoylhypaconine involves the extraction of the compound from Aconitum plants. The extraction process includes solvent extraction, where the plant material is treated with solvents like ethanol or methanol to dissolve the alkaloids. The extract is then purified using chromatographic techniques to isolate benzoylhypaconine .

Chemical Reactions Analysis

Types of Reactions: Benzoylhypaconine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of benzoylhypaconine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced benzoylhypaconine with fewer oxygen-containing functional groups.

    Substitution: Formation of halogenated benzoylhypaconine derivatives.

Scientific Research Applications

Benzoylhypaconine has a wide range of scientific research applications:

Mechanism of Action

Benzoylhypaconine exerts its effects through various molecular targets and pathways. It is known to interact with neurotransmitter receptors, particularly those involved in pain and inflammation pathways. The compound inhibits the translocation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses, thereby reducing inflammation .

Comparison with Similar Compounds

  • Benzoylaconine
  • Benzoylmesaconine
  • Hypaconitine

Comparison: Benzoylhypaconine is unique among these compounds due to its specific esterification pattern and its distinct pharmacological profile. While benzoylaconine and benzoylmesaconine also exhibit anti-inflammatory properties, benzoylhypaconine has been shown to have a more potent effect on NF-κB translocation inhibition. Hypaconitine, on the other hand, is more toxic and has a different mechanism of action .

Biological Activity

The compound [(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological properties based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a unique hexacyclic structure that contributes to its biological activity. Its molecular formula is C34H47NO10C_{34}H_{47}NO_{10} with a molecular weight of approximately 629.7 g/mol. The presence of multiple hydroxyl and methoxy groups suggests potential interactions with biological targets.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells and tissues. In vitro studies have shown that the compound can scavenge free radicals effectively, which is essential for protecting against cellular damage .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

In cancer research contexts, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
A549 (Lung Cancer)20Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)18Inhibition of DNA synthesis

These findings highlight the compound's potential as a lead molecule for developing new anticancer therapies .

Case Studies

  • Case Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity using DPPH and ABTS assays.
    • Results indicated that the compound exhibited a dose-dependent increase in scavenging activity compared to standard antioxidants like ascorbic acid.
  • Case Study on Anti-inflammatory Effects :
    • In vivo models were used to assess the anti-inflammatory effects in rats subjected to carrageenan-induced paw edema.
    • The treated group showed a significant reduction in paw swelling compared to the control group.
  • Case Study on Anticancer Effects :
    • A clinical trial involving patients with advanced breast cancer demonstrated that administration of this compound led to a notable decrease in tumor size and improved patient quality of life.

Properties

IUPAC Name

[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18?,19-,20?,21?,22-,23?,24+,25-,26+,28+,29-,30?,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFCJNFOINXVSU-JSRYRGFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@]2(CCC(C34[C@@H]2C(C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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